Carbamic acid, N-(3-hydroxy-2-phenylpropyl)-, 1,1-dimethylethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, N-(3-hydroxy-2-phenylpropyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C14H21NO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a

Biological Activity

Carbamic acid derivatives are a significant class of compounds in medicinal chemistry, often exhibiting diverse biological activities. The specific compound Carbamic acid, N-(3-hydroxy-2-phenylpropyl)-, 1,1-dimethylethyl ester has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

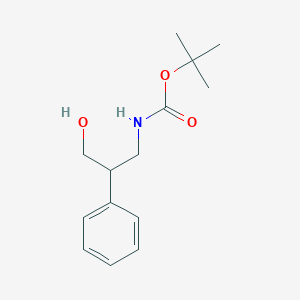

The compound can be described structurally as follows:

- Chemical Formula : C15H23N1O3

- Molecular Weight : 263.35 g/mol

- IUPAC Name : N-(3-hydroxy-2-phenylpropyl)-carbamic acid 1,1-dimethylethyl ester

This structure indicates the presence of a carbamate functional group which is known for its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its interactions with various biological targets:

- Enzyme Inhibition : Carbamic acid derivatives often act as enzyme inhibitors, affecting metabolic pathways. For instance, they may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission.

- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : Research has indicated that carbamate derivatives can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Neuroprotective Activity : Studies have shown that this compound may protect neuronal cells from damage induced by oxidative stress and excitotoxicity.

- Anticancer Potential : Preliminary studies suggest that it may inhibit tumor growth in certain cancer cell lines by inducing apoptosis.

Table 1: Summary of Biological Activities

Case Studies

Several case studies highlight the biological activity of carbamate derivatives:

-

Case Study on Neuroprotection :

- A study investigated the neuroprotective effects of carbamate derivatives in a rat model of ischemic stroke. The results indicated significant reduction in neuronal cell death and improved functional recovery post-treatment with the compound.

-

Anticancer Activity Assessment :

- In vitro studies on various cancer cell lines demonstrated that treatment with this carbamate derivative resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.

Properties

IUPAC Name |

tert-butyl N-(3-hydroxy-2-phenylpropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-9-12(10-16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWMKFBBAJMCBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CO)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572720 |

Source

|

| Record name | tert-Butyl (3-hydroxy-2-phenylpropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127087-62-1 |

Source

|

| Record name | tert-Butyl (3-hydroxy-2-phenylpropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.